molecular formula C7H8Cl2N2 B3391763 3,5-Dichloro-4-methylbenzene-1,2-diamine CAS No. 2160-24-9

3,5-Dichloro-4-methylbenzene-1,2-diamine

Cat. No. B3391763
CAS RN: 2160-24-9
M. Wt: 191.05 g/mol
InChI Key: CSJIMWXRWATVAJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H8Cl2N2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon . The compound contains two chlorine atoms, one methyl group, and two amine groups attached to the benzene ring .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one methyl group, and two amine groups attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the amine groups and the chlorine atoms. The amine groups can act as nucleophiles in reactions, while the chlorine atoms can be replaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the benzene ring and the attached substituents . The presence of the chlorine atoms would likely make the compound more polar, while the amine groups could potentially form hydrogen bonds .

Mechanism of Action

The mechanism of action for reactions involving 3,5-Dichloro-4-methylbenzene-1,2-diamine would likely involve the amine groups acting as nucleophiles and the chlorine atoms being replaced in nucleophilic aromatic substitution reactions .

properties

IUPAC Name

3,5-dichloro-4-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJIMWXRWATVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702439
Record name 3,5-Dichloro-4-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2160-24-9
Record name 3,5-Dichloro-4-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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